molecular formula C6H7BrN2O B1330876 5-Bromo-4,6-dimethylpyrimidin-2-ol CAS No. 860760-38-9

5-Bromo-4,6-dimethylpyrimidin-2-ol

Cat. No.: B1330876
CAS No.: 860760-38-9
M. Wt: 203.04 g/mol
InChI Key: YIOKKPFNMLYMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-dimethylpyrimidin-2-ol (C₆H₇BrN₂O; molecular weight: 203.04 g/mol) is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, methyl groups at positions 4 and 6, and a hydroxyl group at position 2 of the pyrimidine ring . Its SMILES representation is CC1=C(C(=NC(=O)N1)C)Br, and its InChIKey is YIOKKPFNMLYMET-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 133.4 Ų in the [M+H]⁺ charge state, as determined by computational predictions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4,6-dimethyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOKKPFNMLYMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346018
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860760-38-9, 7781-20-6
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Bromine at position 5 is common in analogs, but chlorine (e.g., in 5-bromo-6-chloro-2-methylpyrimidin-4-ol) increases electrophilicity, altering interaction with biological targets .
  • Methyl vs. Hydroxyl : Methyl groups in the parent compound enhance lipophilicity, favoring membrane penetration, while hydroxyl groups (e.g., in 5-bromo-4,6-dihydroxypyrimidine) increase polarity and hydrogen-bonding capacity .
  • Functional Group Diversity : Bromacil’s dione structure mimics uracil, enabling herbicidal activity , whereas the methylthio group in 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine enhances sulfur-mediated reactivity .

Functional Group Variations and Bioactivity

  • Hydroxyl Group Position : Moving the hydroxyl group from position 2 (parent compound) to 4 (5-bromo-6-chloro-2-methylpyrimidin-4-ol) alters tautomerism and acidity, affecting binding to enzymes like dihydrofolate reductase .
  • Methyl Substitution: The 4,6-dimethyl configuration in the parent compound provides steric shielding, reducing nucleophilic attack compared to mono-methyl analogs (e.g., 5-bromo-4-methylpyrimidin-2-ol) .
  • Dione vs. Hydroxyl : Bromacil’s dione structure allows it to act as a uracil antimetabolite, whereas the hydroxyl group in the parent compound may facilitate kinase inhibition .

Physicochemical Properties and Reactivity

  • Collision Cross-Section (CCS) : The parent compound’s CCS of 133.4 Ų ([M+H]⁺) is lower than bromacil’s predicted value (≈145 Ų), reflecting differences in molecular volume and charge distribution .
  • Solubility : The dihydroxy analog (5-bromo-4,6-dihydroxypyrimidine) is water-soluble due to polar groups, while the parent compound’s methyl groups limit aqueous solubility .
  • Thermal Stability : Methyl and halogen substituents in the parent compound enhance thermal stability compared to analogs with labile groups like methylthio .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4,6-dimethylpyrimidin-2-ol?

  • Methodological Answer : The compound can be synthesized via bromination of 4,6-dimethylpyrimidin-2-ol using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Alternatively, nucleophilic substitution reactions on pre-functionalized pyrimidine precursors may be employed. Characterization of intermediates and final products should involve NMR spectroscopy and mass spectrometry to confirm regioselectivity and purity. For bromination optimization, studies on analogous systems (e.g., 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine derivatives) suggest the use of polar solvents like DMF at elevated temperatures .

Q. How can the structure of this compound be validated using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystallization can be achieved via slow evaporation in solvents like ethanol or acetonitrile. Data collection and refinement should utilize programs like SHELXL for small-molecule refinement, which allows precise determination of bond lengths, angles, and hydrogen bonding patterns. Visualization tools such as ORTEP-3 or WinGX can generate thermal ellipsoid diagrams to assess disorder or lattice stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated pyrimidines?

  • Methodological Answer : Discrepancies in crystallographic parameters (e.g., bond lengths, torsion angles) may arise from twinning, disorder, or radiation damage. Cross-validation using multiple refinement software (e.g., SHELXL vs. OLEX2) is critical. For high-resolution data, the "R1" and "wR2" values should be <5% and 10%, respectively. If twinning is suspected, the Hooft parameter or Flack test can diagnose the issue. Robust pipelines combining SHELXC/D/E for data preprocessing and PHENIX for validation are recommended .

Q. What mechanistic insights govern the reactivity of this compound with organophosphorus reagents?

  • Methodological Answer : Studies on analogous compounds (e.g., 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) reveal that bromine at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with organophosphorus nucleophiles. Kinetic studies (e.g., monitoring via ³¹P NMR) can elucidate reaction pathways, while DFT calculations predict transition states. Solvent effects (e.g., DMSO enhancing SNAr) and steric hindrance from methyl groups at positions 4 and 6 must be considered .

Q. How can purification methods be optimized for halogenated pyrimidines with low solubility?

  • Methodological Answer : Recrystallization in mixed solvents (e.g., water:ethanol gradients) improves yield and purity. For chromatographic purification, reverse-phase C18 columns with acetonitrile/water mobile phases are effective. Thermogravimetric analysis (TGA) can identify decomposition temperatures, guiding vacuum sublimation as an alternative. Purity validation via HPLC (≥99%) ensures suitability for downstream reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.